Prothoate

Description

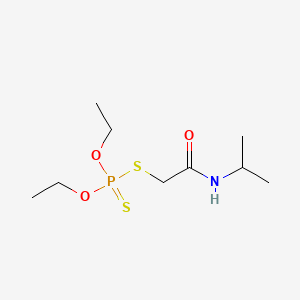

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO3PS2/c1-5-12-14(15,13-6-2)16-7-9(11)10-8(3)4/h8H,5-7H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXHFDHVLBDJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO3PS2 | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037627 | |

| Record name | Prothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prothoate is a colorless crystalline solid, with a camphor-like odor. Technical product is an amber to yellow semi-solid. Used as an insecticide and an acaricide. (EPA, 1998), Colorless to yellow solid with an odor of camphor; mp = 28.5 deg C; Technical product: Amber to yellow semi-solid; [HSDB] | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prothoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLIDIFIES AT 21 TO 24 °C; AMBER TO YELLOW SEMI-SOLID; MISCIBLE AT 20 °C WITH MOST ORGANIC SOLVENTS; SOLUBILITY LESS THAN: 10 G/KG GLYCEROL, 20 G/KG LIGHT PETROLEUM, 30 G/KG CYCLOHEXANE, HEXANE & HIGHER PETROLEUM FRACTIONS /TECHNICAL PRODUCT/, Miscible with most organic solvents e.g. hexane, cyclohexane, higher petroleum fractions <30. Light petroleum <20, glycerol <10 (all in g/kg , 20 °C), In water, 2.5X10+3 mg/L at 20 °C | |

| Record name | TRIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.151 at 89.6 °F (EPA, 1998) - Denser than water; will sink, 1.151 at 32 °C | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 mmHg at 104 °F (EPA, 1998), 0.0000975 [mmHg], 9.75X10-5 mm Hg at 40 °C | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prothoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless yellow crystals (tech is an amber to yellow semi-solid) | |

CAS No. |

2275-18-5 | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prothoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2275-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothoate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prothoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V035A5L4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.3 °F Technical product solidifies at 70-75 °F. (EPA, 1998), 28.5 °C | |

| Record name | PROTHOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Prothoate's Mechanism of Action in Insects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothoate, an organothiophosphate insecticide and acaricide, exerts its toxic effects on insects primarily through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide delineates the core mechanism of action of protho-ate, beginning with its metabolic bioactivation to the potent oxygen analog, prothoxon. It further details the subsequent phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This accumulation results in uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect. This document provides a comprehensive overview of the signaling pathways involved, relevant (though limited) toxicological data, and detailed experimental protocols for studying these mechanisms.

Introduction

This compound is a member of the organophosphate class of insecticides, which are characterized by their neurotoxic mode of action[1]. Like many other organothiophosphates, this compound itself is a relatively weak inhibitor of acetylcholinesterase. Its insecticidal efficacy is dependent on its metabolic conversion to a more toxic oxygen analog within the insect's body[2]. Understanding the precise mechanism of action is crucial for the development of more selective and effective insecticides, as well as for managing insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound's active metabolite is the enzyme acetylcholinesterase (AChE)[1][3]. AChE is essential for the normal functioning of the cholinergic synapses in the insect nervous system. Its role is to hydrolyze the neurotransmitter acetylcholine (ACh), terminating the nerve impulse[3]. Inhibition of AChE disrupts this process, leading to a cascade of toxic effects.

Metabolic Activation: The Lethal Synthesis

This compound, a phosphorothioate, undergoes oxidative desulfuration, primarily mediated by cytochrome P450 monooxygenases within the insect's tissues[2][4]. This metabolic process replaces the sulfur atom with an oxygen atom, converting this compound into its highly active oxygen analog, prothoxon. Prothoxon is a much more potent inhibitor of AChE.

Caption: Metabolic activation of this compound to its potent oxygen analog, prothoxon.

Molecular Interaction with Acetylcholinesterase

The active metabolite, prothoxon, binds to the active site of AChE. The phosphorus atom of prothoxon is electrophilic and reacts with the nucleophilic serine hydroxyl group in the enzyme's active site, leading to phosphorylation of the enzyme[3]. This covalent modification inactivates AChE, preventing it from hydrolyzing acetylcholine. This process is often irreversible, leading to a long-lasting toxic effect.

References

- 1. This compound (Ref: EI 18682) [sitem.herts.ac.uk]

- 2. Theoretical Study of the Cytochrome P450 Mediated Metabolism of Phosphorodithioate Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochromes P450 in the bioactivation of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Prothoate: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothoate, an organothiophosphate insecticide and acaricide, is recognized for its efficacy in controlling a range of agricultural pests. This document provides an in-depth technical overview of the chemical and physical properties of this compound, alongside a detailed methodology for its synthesis. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pesticide development, chemical synthesis, and toxicology. All quantitative data is presented in a structured format for clarity and comparative analysis. Furthermore, key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical and biological pathways.

Chemical Properties of this compound

This compound is a colorless crystalline solid, though the technical product often appears as an amber to yellow semi-solid with a characteristic camphor-like odor.[1] It is classified as an organic thiophosphate and is used as a systemic insecticide and acaricide.[1][2]

Nomenclature and Identifiers

-

IUPAC Name : 2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide[1]

-

CAS Number : 2275-18-5[1]

-

Synonyms : Fostion, FAC (pesticide), O,O-Diethyl S-(N-isopropylcarbamoylmethyl) phosphorodithioate[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀NO₃PS₂ | [1][3] |

| Molecular Weight | 285.4 g/mol | [1] |

| Appearance | Colorless crystalline solid (pure); Amber to yellow semi-solid (technical) | [1][4] |

| Odor | Camphor-like | [1] |

| Melting Point | 21-24 °C (solidifies at) | [1] |

| Boiling Point | 152-155 °C at 0.1-0.2 Torr | [5] |

| Density | 1.151 g/cm³ at 32 °C | [1] |

| Vapor Pressure | 0.0001 mmHg at 104 °F (40 °C) | [1] |

| Water Solubility | 2500 mg/L at 20 °C | [1] |

| Solubility in Organic Solvents | Miscible with most organic solvents. Specific solubilities at 20°C include: <10 g/kg in glycerol, <20 g/kg in light petroleum, and <30 g/kg in cyclohexane and hexane. | [1] |

| Stability | Stable at pH 4.0-8.2. Decomposes at 50 °C in approximately 48 hours at pH 9.2. Technical grade is stable to light and at temperatures ≤ 60 °C. | [1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of an amide intermediate, 2-chloro-N-isopropylacetamide, followed by its reaction with a salt of O,O-diethyl phosphorodithioic acid.

Synthesis of 2-chloro-N-isopropylacetamide (Intermediate)

Experimental Protocol:

-

Reaction Setup : In a reaction flask equipped with a dropping funnel and a magnetic stirrer, dissolve isopropylamine (1 equivalent) in dichloromethane. Add anhydrous potassium carbonate (1.2 equivalents) to the solution.

-

Acylation : Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quenching : Quench the reaction by adding ice water to the flask.

-

Extraction and Purification : Separate the aqueous phase and extract it with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the white solid product, 2-chloro-N-isopropylacetamide.

Synthesis of this compound

Experimental Protocol:

-

Reactant Preparation : Prepare the sodium salt of O,O-diethyl phosphorodithioic acid by reacting it with a suitable sodium base.

-

Reaction : In a suitable organic solvent, react the sodium O,O-diethyl phosphorodithioate with the previously synthesized 2-chloro-N-isopropylacetamide.

-

Workup and Purification : The reaction mixture is then worked up to remove inorganic salts and unreacted starting materials. The crude this compound is purified, typically through distillation under reduced pressure or chromatography, to yield the final product.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh).

Signaling Pathway:

-

Normal Nerve Function : In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and transmits a nerve impulse. Acetylcholinesterase then rapidly breaks down acetylcholine to terminate the signal.

-

Inhibition by this compound : this compound phosphorylates the active site of acetylcholinesterase, rendering it inactive.

-

Accumulation of Acetylcholine : With acetylcholinesterase inhibited, acetylcholine accumulates in the synaptic cleft.

-

Overstimulation : The excess acetylcholine leads to continuous stimulation of the postsynaptic receptors, resulting in paralysis and ultimately, the death of the insect.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthesis of this compound, tailored for a scientific audience. The structured presentation of data, coupled with detailed experimental protocols and visual diagrams, offers a comprehensive resource for professionals in pesticide research and development. A thorough understanding of these fundamental aspects is crucial for the safe handling, effective application, and potential future development of related compounds.

References

- 1. US3573293A - Phosphorodithioic acid esters,their salts and their preparation - Google Patents [patents.google.com]

- 2. This compound | C9H20NO3PS2 | CID 16774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1039913C - Process for prodn. of omethoate - Google Patents [patents.google.com]

- 4. glenresearch.com [glenresearch.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Prothoate Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the organothiophosphate insecticide prothoate in soil and water. The information presented herein is intended to support environmental fate assessments and the development of effective risk mitigation strategies. This compound, like other organophosphates, is subject to a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial metabolism. Understanding these pathways is crucial for predicting its persistence, mobility, and potential environmental impact.

Core Degradation Processes

The environmental degradation of this compound is primarily governed by three key processes:

-

Hydrolysis: The cleavage of chemical bonds by the addition of water. As an organophosphate ester, this compound is susceptible to hydrolysis, particularly at the phosphate ester or thioester linkages. This process is significantly influenced by pH and temperature.

-

Photolysis: The breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The chemical structure of this compound may absorb light, leading to the cleavage of bonds and the formation of degradation products.

-

Microbial Degradation: The breakdown of the compound by microorganisms, such as bacteria and fungi, present in soil and water. These organisms can utilize this compound as a source of carbon, phosphorus, or energy, leading to its mineralization.

This compound Degradation in Soil

In the soil environment, this compound degradation is a complex interplay of abiotic and biotic processes. The rate and pathway of degradation are influenced by soil properties such as pH, organic matter content, microbial population, and moisture.

Abiotic Degradation in Soil

Hydrolysis is a key abiotic degradation pathway for this compound in soil. The ester linkages in the this compound molecule are susceptible to cleavage, a process that can be catalyzed by acidic or alkaline conditions.

Biotic Degradation in Soil

Microbial metabolism is a significant contributor to the breakdown of this compound in soil. Soil microorganisms can enzymatically attack the this compound molecule, leading to a cascade of degradation products. Studies on similar organophosphate pesticides, such as phenthoate, have shown that soil enzymes can hydrolyze the ester bond, and the resulting products are further degraded by soil organisms[1]. The degradation of this compound is expected to follow a similar pattern, with initial hydrolysis followed by further microbial breakdown.

The overall degradation in soil can be visualized as a multi-step process, as depicted in the following workflow:

This compound Degradation in Water

In aquatic environments, this compound degradation is influenced by factors such as water pH, temperature, sunlight exposure, and the presence of aquatic microorganisms.

Abiotic Degradation in Water

Hydrolysis is a major abiotic degradation pathway for this compound in water. The rate of hydrolysis is highly dependent on the pH of the water, with organophosphate pesticides generally being more susceptible to hydrolysis under alkaline conditions[2].

Photolysis can also contribute to the degradation of this compound in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of chemical bonds within the this compound molecule, resulting in the formation of various photoproducts.

The general pathway for abiotic degradation in water can be illustrated as follows:

Biotic Degradation in Water

Aquatic microorganisms can play a role in the biodegradation of this compound. Bacteria and other microbes present in water and sediment can metabolize this compound, contributing to its overall dissipation in aquatic systems. The process is similar to that in soil, involving enzymatic breakdown of the parent compound.

Quantitative Degradation Data

While specific quantitative data for this compound is limited in the readily available scientific literature, data from similar organophosphate pesticides can provide an indication of its persistence. The persistence of a pesticide is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Table 1: Factors Influencing this compound Degradation Rates

| Factor | Influence on Degradation Rate |

| pH | Higher pH (alkaline conditions) generally accelerates hydrolysis. |

| Temperature | Higher temperatures typically increase the rates of both chemical and microbial degradation. |

| Soil Organic Matter | Higher organic matter can increase adsorption, potentially reducing bioavailability for microbial degradation, but can also support a larger microbial population. |

| Microbial Activity | Higher microbial biomass and activity lead to faster biodegradation. |

| Sunlight Intensity | Higher light intensity increases the rate of photolysis in water. |

| Moisture | Adequate soil moisture is essential for microbial activity and hydrolysis. |

Experimental Protocols

The study of this compound degradation in soil and water typically follows standardized guidelines to ensure data quality and comparability. Key experimental protocols include:

Soil Degradation Studies (Aerobic and Anaerobic)

These studies, often following guidelines like OECD 307 , are designed to determine the rate and route of degradation in soil under controlled laboratory conditions.

Experimental Workflow for Soil Metabolism Study:

Methodology:

-

Soil Selection and Preparation: Representative soil types are collected, sieved, and characterized for properties like pH, organic carbon content, and texture.

-

Test Substance Application: A known concentration of this compound, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture level. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, an inert gas like nitrogen is used.

-

Sampling and Extraction: At various time intervals, soil samples are taken and extracted with appropriate organic solvents to recover this compound and its degradation products.

-

Analysis: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

-

Mineralization and Volatilization: Volatile organic compounds and carbon dioxide (from the mineralization of the radiolabeled compound) are trapped and quantified.

Hydrolysis Study

This study, following guidelines like OECD 111 , determines the rate of abiotic hydrolysis as a function of pH.

Methodology:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (typically pH 4, 7, and 9).

-

Incubation: The buffer solutions are spiked with this compound and incubated in the dark at a constant temperature.

-

Analysis: At set time intervals, aliquots are taken and analyzed for the concentration of this compound to determine the rate of hydrolysis.

Photolysis Study

This study investigates the degradation of this compound in water due to exposure to light that simulates natural sunlight.

Methodology:

-

Aqueous Solution: A solution of this compound in sterile, buffered water is prepared.

-

Irradiation: The solution is exposed to a light source with a spectrum similar to natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.

-

Analysis: Samples are taken at different time points and analyzed to determine the rate of photodegradation and identify the photoproducts.

Analytical Methodologies

The identification and quantification of this compound and its degradation products require sensitive and specific analytical methods.

Table 2: Common Analytical Techniques for this compound and Metabolite Analysis

| Technique | Detector | Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) | Suitable for volatile and thermally stable compounds. FPD and NPD are selective for phosphorus-containing compounds. |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS), Diode Array Detector (DAD) | Suitable for a wider range of polarities and thermally labile compounds. MS/MS provides high sensitivity and specificity for identification and quantification. |

Sample Preparation: Extraction of this compound and its metabolites from soil and water samples is a critical step. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and extraction method depends on the physicochemical properties of the analytes and the matrix.

Conclusion

The degradation of this compound in soil and water is a multifaceted process involving hydrolysis, photolysis, and microbial metabolism. While specific data on the complete degradation pathway and kinetics of this compound are not extensively available in public literature, studies on analogous organophosphate pesticides provide a framework for understanding its environmental fate. Hydrolysis is a key abiotic process, particularly in alkaline waters, while microbial degradation is expected to be the primary mechanism for its dissipation in biologically active soils. Further research focusing specifically on this compound is necessary to fully elucidate its degradation pathways, identify its major metabolites, and accurately quantify its persistence in various environmental compartments. This knowledge is essential for conducting robust environmental risk assessments and ensuring the safe use of this insecticide.

References

Prothoate: An In-depth Technical Guide to its Environmental Fate and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prothoate is an obsolete organophosphate insecticide. Consequently, comprehensive data on its environmental fate and toxicology according to current regulatory standards are limited. This guide synthesizes available information and, where necessary, draws comparisons with structurally similar organophosphates to provide a comprehensive overview.

Executive Summary

This compound is an organothiophosphate insecticide and acaricide formerly used to control a range of agricultural pests.[1] Its mode of action, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity.[1][2] This document provides a detailed examination of the environmental fate and toxicological profile of this compound, intended for an audience of researchers and professionals in drug development and environmental science. Due to its status as an obsolete pesticide, data on its environmental behavior is scarce; therefore, information from structurally related compounds, such as phenthoate and dimethoate, is used to infer potential environmental characteristics where specific data for this compound is unavailable.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior and transport in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀NO₃PS₂ | [3] |

| Molecular Weight | 285.36 g/mol | [3] |

| Appearance | Colorless crystalline solid | [3] |

| Water Solubility | 2500 mg/L at 20°C | [2] |

| Vapor Pressure | 1.3 x 10⁻² Pa at 20°C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 2.17 | [2] |

Environmental Fate

The environmental fate of a pesticide describes its transport and transformation in various environmental compartments, including soil, water, and air.

Degradation

Pesticide degradation occurs through biotic (microbial) and abiotic (hydrolysis, photolysis) processes.[4]

Hydrolysis is a key degradation pathway for organophosphates, particularly under alkaline conditions.[5] While specific hydrolysis data for this compound is limited, organothiophosphates are known to be susceptible to hydrolysis, which involves the cleavage of the phosphate ester bond. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH.

Photodegradation, or photolysis, is the breakdown of chemicals by light.[6] For many organophosphates, photolysis is a minor dissipation pathway.[7] The extent of photolysis depends on the presence of photosensitizers and the intensity of sunlight.

Mobility

The mobility of a pesticide in the environment is influenced by its water solubility and its tendency to adsorb to soil particles.

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A high Koc value indicates strong adsorption and low mobility. Specific Koc values for this compound are not available. For the related compound dimethoate, the Koc is low (20), indicating high mobility in soil.[7]

Environmental Degradation Pathway

Based on the known degradation pathways of other organothiophosphates like phorate, a potential degradation pathway for this compound can be proposed.[8] This would likely involve oxidation of the thioether group, hydrolysis of the phosphate ester, and cleavage of the carbamoyl group.

Caption: Hypothetical degradation pathway of this compound in the environment.

Toxicology

This compound is classified as a highly hazardous pesticide.[2] Its toxicity stems from its ability to inhibit acetylcholinesterase.

Mechanism of Action

This compound is an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synapses. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxicity.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Mammalian Toxicology

This compound is highly toxic to mammals via oral and dermal routes of exposure.

Table 2: Mammalian Toxicity of this compound

| Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 8-25 mg/kg | [2] |

| Acute Dermal LD₅₀ | Rat | 16 mg/kg | [2] |

Ecotoxicology

This compound poses a high risk to non-target organisms in the environment.

Table 3: Ecotoxicity of this compound

| Organism | Endpoint | Value | Reference |

| Birds (as unspecified) | Acute Oral LD₅₀ | High toxicity | [2] |

| Daphnia magna (Water flea) | 48h EC₅₀ (Immobilisation) | No specific data available | |

| Algae (Scenedesmus subspicatus) | 72h EC₅₀ (Growth Inhibition) | No specific data available | |

| Earthworm (Eisenia fetida) | 14d LC₅₀ | No specific data available | |

| Honeybee (Apis mellifera) | 48h Acute Contact LD₅₀ | High toxicity | [9] |

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and toxicity of chemicals.

Environmental Fate Studies

-

Hydrolysis: OECD Guideline 111 is typically followed to determine the rate of hydrolysis as a function of pH.

-

Soil Metabolism: OECD Guideline 307 is used to study the aerobic and anaerobic transformation of the substance in soil.[10]

-

Soil Sorption/Desorption: OECD Guideline 106 is employed to determine the soil sorption coefficient (Koc) using batch equilibrium methods.

Toxicological Studies

-

Acute Oral Toxicity (Rodent): OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) are used to determine the LD₅₀.

-

Acute Dermal Toxicity (Rodent): OECD Guideline 402 is followed to assess dermal toxicity.

-

Daphnia magna Immobilisation Test: OECD Guideline 202 is a 48-hour acute test to determine the EC₅₀ for immobilisation.[2][11][12][13]

-

Algal Growth Inhibition Test: OECD Guideline 201 is a 72-hour test, typically using Scenedesmus subspicatus or Pseudokirchneriella subcapitata, to determine the EC₅₀ for growth inhibition.[14][15][16]

-

Earthworm Acute Toxicity Test: OECD Guideline 207 is a 14-day test to determine the LC₅₀ in artificial soil.[17][18][19][20][21]

-

Honeybee Acute Contact Toxicity Test: OECD Guideline 214 is used to determine the 48-hour contact LD₅₀.[17][22]

Caption: General experimental workflow for environmental risk assessment of a pesticide.

Analytical Methods

The determination of this compound residues in environmental matrices typically involves extraction followed by chromatographic analysis.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to isolate this compound from water samples.[5] For soil and sediment, solvent extraction methods are employed.

-

Analysis: Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) are suitable for the analysis of organophosphate pesticides.[23] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of polar pesticides in water.[5][13]

Conclusion

This compound is a highly toxic organophosphate insecticide with the potential for significant environmental impact. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxic effects in a wide range of organisms. While specific data on its environmental fate are limited due to its obsolete status, its physicochemical properties and the behavior of similar compounds suggest a potential for mobility in soil and persistence under certain conditions. The high toxicity to mammals and non-target organisms underscores the environmental and health risks associated with its use. This guide provides a comprehensive overview based on available data and established scientific principles, highlighting the need for caution and further research on the long-term environmental consequences of such compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (Ref: EI 18682) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 5. 531. Phenthoate (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 6. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 9. Documents download module [ec.europa.eu]

- 10. Phenthoate (Ref: OMS 1075) [sitem.herts.ac.uk]

- 11. agc-chemicals.com [agc-chemicals.com]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. oecd.org [oecd.org]

- 16. eurofins.com.au [eurofins.com.au]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. OECD 207 - Phytosafe [phytosafe.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. oecd.org [oecd.org]

- 23. researchgate.net [researchgate.net]

Prothoate (CAS Number 2275-18-5): A Physicochemical Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Physicochemical Properties of the Organophosphate Insecticide, Prothoate.

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the physicochemical properties of this compound (CAS No. 2275-18-5). The information herein is critical for understanding its environmental fate, toxicological profile, and for the development of analytical methods.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized in the tables below, offering a clear and concise presentation of quantitative data for easy reference and comparison.

Table 1: Identification and Structural Information

| Parameter | Value | Reference |

| CAS Number | 2275-18-5 | |

| IUPAC Name | 2-diethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | [1] |

| Synonyms | Fostion, FAC, O,O-Diethyl S-(N-isopropylcarbamoylmethyl) phosphorodithioate | [2][3] |

| Molecular Formula | C9H20NO3PS2 | [2] |

| Molecular Weight | 285.4 g/mol | [1] |

| SMILES | CCOP(=S)(OCC)SCC(=O)NC(C)C | [1] |

| InChIKey | QTXHFDHVLBDJIO-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Reference |

| Physical State | Colorless crystalline solid; technical product is an amber to yellow semi-solid. | Ambient | [3] |

| Odor | Camphor-like | [3] | |

| Melting Point | 28.5 °C | [4] | |

| Boiling Point | 152-155 °C | 0.1-0.2 Torr | [4] |

| Density | 1.151 g/cm³ | 32 °C | [1] |

| Vapor Pressure | 0.0001 mmHg (0.013 Pa) | 40 °C (104 °F) | [1] |

| Water Solubility | 2500 mg/L | 20 °C | [5] |

| logP (Octanol-Water Partition Coefficient) | 2.5 | [1] | |

| Refractive Index | 1.5182 | 20 °C (589.3 nm) | [4][5] |

| Stability | Stable in neutral, moderately acidic, or slightly alkaline media. Decomposes at pH 9.2 and 50 °C in approximately 48 hours. | [1] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by standardized and validated methodologies. The following sections detail the principles of the experimental protocols that are typically employed, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound, cited as 2500 mg/L, is a critical parameter for assessing its environmental transport and bioavailability.[5] The OECD 105 guideline describes two primary methods for this determination: the Column Elution Method and the Flask Method.[6][7][8]

-

Principle: The objective is to determine the saturation mass concentration of the substance in water at a given temperature.[9][10]

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance (this compound) is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours or more).[9]

-

The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous solution.[9]

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the substance in each fraction is determined.

-

A plateau in concentration indicates that saturation has been reached, and this value is taken as the water solubility.[9]

-

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound is a key indicator of its volatility.[1] OECD Guideline 104 outlines several methods for its measurement, including the dynamic method, static method, and the gas saturation method.[11][12][13]

-

Principle: To determine the saturation pressure of the substance above its solid or liquid phase at various temperatures.[13]

-

Gas Saturation Method (common for low vapor pressures):

-

A stream of an inert gas (e.g., nitrogen) is passed at a known, slow flow rate through or over a sample of the test substance.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap.

-

The amount of substance trapped is quantified, and from this, the vapor pressure is calculated using the ideal gas law and the total volume of gas passed. The experiment is conducted at a constant, known temperature.

-

Determination of the n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107 - Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity and is crucial for predicting its bioaccumulation potential.[14] For a substance like this compound with a logP value of 2.5, the Shake Flask Method is appropriate.[1][15][16]

-

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[14][15]

-

Shake Flask Method:

-

A known volume of n-octanol and water (pre-saturated with each other) are placed in a vessel.

-

A small, known amount of this compound is added, ensuring the concentration in either phase does not exceed 0.01 mol/L.[17]

-

The vessel is sealed and agitated (e.g., by shaking or rotating) at a constant temperature until equilibrium is reached.[18]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[19]

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical technique.[19]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

-

Visualizations: Pathways and Workflows

To further elucidate the technical aspects discussed, the following diagrams, generated using the DOT language, illustrate key logical and experimental flows.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and death of the insect.[20][21]

Experimental Workflow: Shake Flask Method for logP Determination

The following diagram outlines the logical steps involved in determining the octanol-water partition coefficient (logP) using the OECD 107 Shake Flask method.

References

- 1. This compound | C9H20NO3PS2 | CID 16774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2275-18-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2275-18-5 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound CAS#: 2275-18-5 [m.chemicalbook.com]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. books.google.cn [books.google.cn]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 19. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 20. benchchem.com [benchchem.com]

- 21. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of Organophosphate Insecticides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus compounds (OPs) are a major class of pesticides and chemical warfare agents whose toxicity stems primarily from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.[2][4] The ensuing neurotoxicity is complex, involving excitotoxicity, oxidative stress, and the activation of apoptotic pathways.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms of OP action, the kinetics of enzyme inhibition, downstream signaling cascades, and the experimental protocols used to assess their activity.

Core Mechanism: Acetylcholinesterase Inhibition

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[1][8] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine into choline and acetic acid in the synaptic cleft, which terminates the nerve signal.[2][9]

Organophosphates act by covalently modifying a critical serine residue within the catalytic active site of AChE.[4][10] This process, known as phosphorylation, forms a stable, phosphorylated enzyme intermediate that is resistant to hydrolysis.[4] With the enzyme inactivated, acetylcholine accumulates in the synapse, leading to the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[4][6] This disruption of normal cholinergic neurotransmission is the foundational event in OP toxicity.[2]

The phosphorylated AChE can undergo a subsequent chemical change known as "aging." This process involves the cleavage of an alkyl group from the phosphorus atom, resulting in a more stable, negatively charged enzyme-inhibitor complex.[11] This "aged" enzyme is irreversibly inhibited and cannot be reactivated by standard treatments like oximes.[8][11]

Kinetics of Acetylcholinesterase Inhibition

The interaction between an organophosphate and AChE can be described by a series of kinetic parameters that define the potency of the inhibitor. The process is generally characterized as a two-step reaction: initial formation of a reversible enzyme-inhibitor complex, followed by the phosphorylation of the enzyme.[12]

The key kinetic constants include:

-

Kd (Dissociation Constant): Represents the affinity of the inhibitor for the enzyme's active site (Kd = k-1/k1).

-

kp (Phosphorylation Constant): The rate at which the reversible complex is converted to the stable phosphorylated enzyme.

-

ki (Bimolecular Rate Constant): An overall measure of inhibition potency, derived from the above constants (ki = kp/Kd). A larger ki value indicates a more potent inhibitor.[10]

Recent studies have revealed complexities in these kinetics, with the apparent ki for some organophosphates changing as a function of inhibitor concentration, suggesting that the traditional kinetic model may be incomplete under certain conditions.[10][13]

Downstream Signaling and Neurotoxic Pathways

The sustained cholinergic stimulation resulting from AChE inhibition triggers a cascade of downstream events that culminate in widespread neurotoxicity.

Cholinergic Crisis

The accumulation of acetylcholine leads to a "cholinergic crisis," characterized by hyperactivity of the parasympathetic nervous system.[2] This results in a range of symptoms, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, it can cause respiratory failure due to bronchoconstriction, excessive bronchial secretions, and paralysis of respiratory muscles.[2][6]

Excitotoxicity and Seizures

In the central nervous system (CNS), intense cholinergic activity can trigger status epilepticus (SE), a state of prolonged seizure activity.[2] This leads to a massive release of the excitatory neurotransmitter glutamate.[7] The overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, causes a significant influx of calcium (Ca²⁺) into neurons.[7] This calcium overload is a central event in excitotoxicity, initiating multiple cell death pathways.[2]

Oxidative Stress and MAPK Signaling

Organophosphate exposure is strongly linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses.[5][6] This oxidative stress activates mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[5][6] These pathways play a critical role in regulating cellular processes like inflammation, apoptosis (programmed cell death), and cell survival.[5] The sustained activation of pro-apoptotic pathways like JNK and p38-MAPK contributes significantly to the neuronal damage observed in OP poisoning.[6]

Quantitative Toxicity Data

The toxicity of organophosphates is quantified using several metrics, including kinetic constants for enzyme inhibition (Table 1) and lethal dose values from animal studies (Table 2).

Table 1: Inhibition Kinetic Parameters of Selected Organophosphate Metabolites against Human Erythrocyte AChE [12] Data adapted from Toxicol Sci. 2021 Sep 28;183(2):404-414.

| Compound (Active Metabolite) | ki (M-1min-1) | Kd (μM) | kp (min-1) |

| Azinphos-methyl oxon | 1.1 x 107 | 1.5 | 16 |

| Chlorethoxyphos oxon | 1.9 x 108 | 0.041 | 7.8 |

| Chlorpyrifos oxon | 2.1 x 108 | 0.098 | 21 |

| Diazinon oxon | 1.1 x 107 | 0.44 | 4.8 |

| Dichlorvos | 3.3 x 107 | 0.69 | 23 |

| Dicrotophos | 2.2 x 105 | 19 | 4.2 |

| Dimethoate | 1.1 x 104 | 150 | 1.7 |

| Disulfoton oxon | 1.8 x 106 | 1.2 | 2.2 |

| Ethoprop | 1.6 x 106 | 0.35 | 0.56 |

| Malathion oxon | 1.2 x 106 | 1.7 | 2.0 |

| Methamidophos | 3.0 x 103 | 1600 | 4.8 |

| Naled | 1.9 x 107 | 1.2 | 23 |

| Parathion oxon | 1.4 x 108 | 0.16 | 22 |

| Phorate oxon | 1.1 x 108 | 0.051 | 5.6 |

| Phosmet oxon | 2.0 x 106 | 0.70 | 1.4 |

| Tribufos | 1.7 x 106 | 0.095 | 0.16 |

Table 2: Acute Oral LD50 Values of Selected Organophosphate Pesticides in Rodents

| Pesticide | Animal Model | LD50 (mg/kg) | Reference |

| Trichlorfon | Mouse (male & female) | 800 | [14] |

| Naled | Mouse (male) | 409 | [14] |

| Naled | Mouse (female) | 330 | [14] |

| Fospirate | Mouse (male) | 225 | [14] |

| Fospirate | Mouse (female) | 263 | [14] |

| Dichlorvos | Mouse (male) | 139 | [14] |

| Dichlorvos | Mouse (female) | 133 | [14] |

| GC-6506 | Mouse (male) | 23.4 | [14] |

| GC-6506 | Mouse (female) | 17.8 | [14] |

| VG | Rat (oral) | 3.67 | [15] |

| VR | Rat (oral) | 0.55 - 1.4 | [15] |

| VX | Rat (oral) | 0.12 - 0.26 | [15] |

Key Experimental Protocols: AChE Activity Assay (Ellman's Method)

The most common method for quantifying AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[16][17]

5.1. Principle This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine.[16] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetic acid. The resulting thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 405-412 nm.[16] The rate of TNB formation is directly proportional to AChE activity.

5.2. Reagents and Materials

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[16]

-

AChE Enzyme: Purified or recombinant AChE, or tissue homogenate.[18][19]

-

Substrate: Acetylthiocholine iodide (ATCI). Prepare fresh.[16]

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB). Protect from light.[16]

-

Test Compounds: Organophosphate inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

Equipment: 96-well microplate, multichannel pipettes, microplate reader capable of measuring absorbance at 412 nm.[16]

5.3. Experimental Workflow

5.4. Detailed Assay Protocol

-

Reagent Preparation: Prepare stock solutions of DTNB and ATCI in the assay buffer. Prepare serial dilutions of the test inhibitor and a positive control. The final concentration of solvent (e.g., DMSO) in the well should be kept below 1% to avoid affecting enzyme activity.[16]

-

Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the AChE enzyme solution, and varying concentrations of the inhibitor (or vehicle for control wells).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16][18]

-

Reaction Initiation: Start the reaction by adding a working solution containing both ATCI and DTNB to all wells.[16]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.

5.5. Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percent Inhibition: The percentage of AChE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100

-

Determine IC50: The IC50 value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[16][20]

Conclusion

The mode of action of organophosphate insecticides is a multi-faceted process initiated by the near-irreversible inhibition of acetylcholinesterase. This primary event triggers a cascade of neurotoxic sequelae, including cholinergic crisis, excitotoxicity mediated by calcium overload, and cell death driven by oxidative stress and MAPK signaling. A thorough understanding of the kinetics of inhibition and the downstream cellular pathways is essential for researchers in toxicology and for the development of more effective therapeutic countermeasures and safer pesticides. The experimental protocols outlined provide a robust framework for quantifying the inhibitory potency of these compounds and investigating their complex biological effects.

References

- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neptjournal.com [neptjournal.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estimation of the LD1 and extrapolation of the LD0.1 for five organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

Prothoate's Impact on Non-Target Organisms: A Technical Guide

An in-depth examination of the ecotoxicological effects of the organophosphate insecticide prothoate on a range of non-target species. This guide provides a comprehensive overview of its toxicity, underlying mechanisms, and the experimental protocols used for assessment.

Executive Summary

This compound, an organothiophosphate insecticide and acaricide, functions by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and other animals. While effective against target pests, this mode of action poses significant risks to a wide array of non-target organisms, including beneficial insects, aquatic life, birds, and mammals. This technical guide synthesizes the available data on the ecotoxicological effects of this compound, presents detailed experimental methodologies for toxicity assessment, and explores the known signaling pathways affected by this compound. Due to the limited availability of data for this compound, information from the structurally and functionally similar organophosphate insecticide, dimethoate, is included for comparative purposes where noted.

Ecotoxicological Profile of this compound

This compound's primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine at synaptic junctions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death.[1][2] This non-selective action is the basis for its toxicity to a broad spectrum of non-target organisms.

Effects on Terrestrial Invertebrates

Soil Organisms: The impact of this compound on soil fauna and microorganisms is not well-documented. However, studies on the related compound dimethoate have shown reductions in soil microarthropod populations.[6] Organophosphates can also affect soil microbial processes such as respiration and nitrogen fixation, although these effects are often transient.[7]

Effects on Aquatic Organisms

This compound's effects on aquatic ecosystems are a significant concern due to runoff from agricultural areas.

Fish: this compound is classified as moderately toxic to fish. For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour acute LC50 value is reported to be greater than 20 mg/L.[5] Sublethal effects of organophosphates on fish can include altered swimming behavior, reduced growth, and reproductive impairment.[3][8]

Algae: Data on the toxicity of this compound to algae are scarce. Standard test guidelines for algal growth inhibition assays are available (e.g., OECD 201) and would be applicable for assessing this compound's impact on primary producers.[11]

Effects on Avian Species

Organophosphate insecticides are known to be toxic to birds, with effects ranging from acute mortality to sublethal impacts on reproduction and behavior.[3] Specific acute oral LD50 and dietary LC50 values for this compound in avian species like the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) are not available in the reviewed literature. However, birds are generally more sensitive to some organophosphates than laboratory rats.[3]

Effects on Mammals

This compound is classified as moderately toxic to mammals via oral exposure. The acute oral LD50 for rats is reported to be 249 mg/kg.[1] As an acetylcholinesterase inhibitor, this compound can cause neurotoxic effects in mammals.[1]

Reproductive and Developmental Toxicity: Specific studies on the reproductive and developmental toxicity of this compound were not found. However, studies on dimethoate have demonstrated adverse effects on the male reproductive system in mice, including decreased sperm count and motility, at doses of 15 and 28 mg/kg/day. The No Observed Effect Level (NOEL) for reproductive performance in that study was 7 mg/kg/day.[12] Organophosphates as a class have been linked to reproductive and developmental issues.[13]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and the related compound dimethoate.

| Organism Group | Species | Endpoint | Value | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | > 20 mg/L | [5] |

| Mammals | Rat | Acute Oral LD50 | 249 mg/kg | [1] |

| Mammals | Rabbit | Dermal LD50 | 72.0 mg/kg | [1] |

Table 1: Quantitative Toxicity Data for this compound

| Organism Group | Species | Endpoint | Value | Reference |

| Honeybee | Apis mellifera | 48-hour Contact LD50 | 0.16 µ g/bee | [5] |

| Honeybee | Apis mellifera | 24-hour Oral LD50 | 0.1 - 0.35 µ g/bee | [5] |

| Aquatic Invertebrate | Daphnia magna | 48-hour EC50 | 63.5 µg/L | [9] |

| Mammals (Male Mice) | Mus musculus | Reproductive NOEL | 7 mg/kg/day | [12] |

Table 2: Quantitative Toxicity Data for Dimethoate (for comparative purposes)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's toxicity. The following sections outline standard protocols that can be adapted for this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Objective: To measure the in vitro or in vivo inhibition of acetylcholinesterase by this compound.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Materials:

-

Spectrophotometer (plate reader or cuvette-based)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

This compound solutions of varying concentrations

-

Enzyme source (e.g., purified AChE, tissue homogenate from exposed organisms)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB.

-

Add the enzyme source to the reaction mixture.

-

For in vitro assays, add the this compound solution and incubate for a defined period. For in vivo assays, the enzyme source will be from organisms already exposed to this compound.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the change in absorbance at 412 nm over time.

-

Calculate the rate of reaction and express it as a percentage of the control (uninhibited) enzyme activity.

Data Analysis: The concentration of this compound that causes 50% inhibition of AChE activity (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Honeybee Acute Contact Toxicity Test (adapted from OECD Guideline 214)

This protocol determines the median lethal dose (LD50) of a substance to adult honeybees after a single topical application.

Objective: To determine the acute contact LD50 of this compound for adult honeybees.

Materials:

-

Healthy adult worker honeybees of uniform age

-

Cages for holding bees

-

This compound (analytical grade)

-

Acetone or other suitable volatile solvent

-

Micro-applicator capable of delivering precise volumes (e.g., 1 µL)

-

Incubator set to 25°C ± 1°C

Procedure:

-

Preparation of Test Solutions: Prepare a geometric series of at least five concentrations of this compound in the chosen solvent. A solvent-only control group is mandatory.

-

Bee Collection: Collect young adult worker bees from a healthy, queen-right colony.

-

Dosing: Anesthetize the bees briefly with carbon dioxide. Apply a 1 µL droplet of the test or control solution to the dorsal side of the thorax of each bee.

-

Incubation: Place the treated bees in clean cages (typically 10 bees per cage) with access to a 50% sucrose solution. Maintain the cages in an incubator in the dark.

-

Mortality Assessment: Record the number of dead or moribund bees at 4, 24, and 48 hours after application.

Data Analysis: The LD50 value and its 95% confidence limits are calculated at each observation time using appropriate statistical methods, such as probit analysis.

Aquatic Toxicity Test with Daphnia magna (adapted from OECD Guideline 202)

This protocol determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

Objective: To determine the acute immobilization EC50 of this compound for Daphnia magna.

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted standard water

-

This compound solutions of varying concentrations

-

Test vessels (e.g., glass beakers)

-

Controlled environment chamber (20 ± 2°C, 16:8 light:dark cycle)

Procedure:

-

Preparation of Test Solutions: Prepare a series of at least five concentrations of this compound in the standard water. A control group with standard water only is required.

-